Cas no 905274-11-5 (indolin-4-ylmethanol)

Indolin-4-ylmethanol is a versatile heterocyclic compound featuring a hydroxylmethyl group attached to the indoline scaffold. This structure imparts reactivity suitable for further functionalization, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. The indoline core provides a rigid framework that can enhance binding affinity in bioactive molecules, while the hydroxymethyl group offers a handle for derivatization or conjugation. Its stability under standard conditions and compatibility with common reagents facilitate its use in multistep syntheses. The compound is particularly relevant in the development of indoline-based pharmacophores, where its modularity supports the exploration of structure-activity relationships in drug discovery.
indolin-4-ylmethanol structure
indolin-4-ylmethanol structure
Product Name:indolin-4-ylmethanol
CAS No:905274-11-5
MF:C9H11NO
MW:149.189742326736
MDL:MFCD03095267
CID:1027736
PubChem ID:11389477
Update Time:2025-06-13

indolin-4-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • 2,3-dihydro-1H-Indole-4-methanol
    • (Indolin-4-yl)methanol
    • 2,3-dihydro-1H-indol-4-ylmethanol
    • indolin-4-ylmethanol
    • 4-(hydroxymethyl)indoline
    • KIAXWXLKHCRJMK-UHFFFAOYSA-N
    • FCH1183918
    • (2,3-dihydro-1H-indol-4-yl)methanol
    • OR305259
    • AX8168088
    • AB0027485
    • W9321
    • ST24026359
    • 2,3-Dihydro-1H-indole-4-methanol (ACI)
    • DTXSID30464292
    • 905274-11-5
    • MFCD03095267
    • SCHEMBL3884626
    • AKOS015854492
    • J-502074
    • Z1255489218
    • GS-4190
    • EN300-2155569
    • DA-33527
    • SB66226
    • MDL: MFCD03095267
    • Inchi: 1S/C9H11NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-3,10-11H,4-6H2
    • InChI Key: KIAXWXLKHCRJMK-UHFFFAOYSA-N
    • SMILES: OCC1C2=C(NCC2)C=CC=1

Computed Properties

  • Exact Mass: 149.08400
  • Monoisotopic Mass: 149.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.299
  • XLogP3: 1.1

Experimental Properties

  • PSA: 32.26000
  • LogP: 1.28490

indolin-4-ylmethanol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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indolin-4-ylmethanol Suppliers

Amadis Chemical Company Limited
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(CAS:905274-11-5)indolin-4-ylmethanol
Order Number:A860785
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:26
Price ($):159.0
Email:sales@amadischem.com

indolin-4-ylmethanol Related Literature

Additional information on indolin-4-ylmethanol

Chemical Profile of Indolin-4-ylmethanol (CAS No: 905274-11-5)

Indolin-4-ylmethanol, identified by its Chemical Abstracts Service (CAS) number 905274-11-5, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic alcohol, featuring a fused indole ring system with a hydroxymethyl substituent at the 4-position, exhibits unique structural and functional properties that make it a valuable scaffold for drug discovery and synthetic chemistry. The compound's molecular structure, characterized by its aromaticity and hydrogen bonding potential, positions it as a promising candidate for further exploration in various therapeutic applications.

The synthesis of indolin-4-ylmethanol involves multi-step organic transformations, typically starting from readily available precursors such as indole derivatives. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to achieve high yields and purity. The introduction of the hydroxymethyl group at the 4-position of the indole ring enhances the compound's reactivity, enabling further functionalization for the development of more complex molecular entities.

Recent research has highlighted the potential of indolin-4-ylmethanol as a building block in the design of novel bioactive molecules. Its indole core is a well-documented pharmacophore in medicinal chemistry, contributing to its biological relevance. Studies have demonstrated its utility in generating derivatives with antimicrobial, anti-inflammatory, and anticancer properties. The hydroxymethyl group serves as a versatile handle for chemical modifications, allowing chemists to explore diverse structural motifs and optimize pharmacokinetic profiles.

In the realm of drug discovery, indolin-4-ylmethanol has been incorporated into libraries of compounds screened for biological activity. Its incorporation into small molecule inhibitors targeting enzyme kinases and other therapeutic receptors has shown promise in preclinical studies. The compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it an attractive candidate for structure-based drug design.

The chemical properties of indolin-4-ylmethanol also make it a valuable intermediate in industrial applications. Its stability under various reaction conditions and compatibility with green chemistry principles align it with sustainable manufacturing practices. Researchers are exploring its use in catalytic systems that minimize waste and energy consumption, reflecting broader trends in chemical synthesis towards environmental responsibility.

Advances in computational chemistry have further enhanced the understanding of indolin-4-ylmethanol's reactivity and potential applications. Molecular modeling studies predict its interaction with biological targets, providing insights into binding affinities and mechanism-of-action. These computational approaches complement experimental efforts, accelerating the discovery process by identifying promising derivatives before they are synthesized.

The role of indolin-4-ylmethanol in medicinal chemistry extends beyond its direct use as a drug candidate. It serves as inspiration for designing new heterocyclic compounds with enhanced therapeutic efficacy. By leveraging its structural features, researchers aim to develop molecules that overcome limitations associated with existing treatments, such as poor solubility or rapid metabolism.

The future prospects for indolin-4-ylmethanol are bright, with ongoing research uncovering new synthetic pathways and biological functions. Collaborative efforts between academia and industry are expected to drive innovation, translating laboratory findings into clinical applications that benefit patients worldwide. As the field evolves, indolin-4-ylmethanol will likely remain at the forefront of pharmaceutical research due to its versatility and potential.

In conclusion,indolin-4-ylmethanol (CAS No: 905274-11-5) represents a cornerstone compound in modern drug discovery. Its unique structural attributes and functional capabilities position it as a cornerstone for developing novel therapeutics across multiple disease areas. Continued exploration of its synthetic possibilities and biological interactions will undoubtedly yield transformative advancements in medicine.

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Amadis Chemical Company Limited
(CAS:905274-11-5)indolin-4-ylmethanol
A860785
Purity:99%
Quantity:1g
Price ($):159.0
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